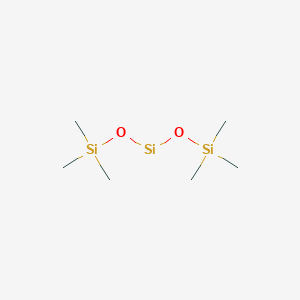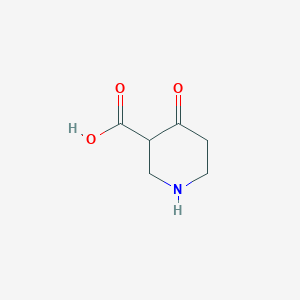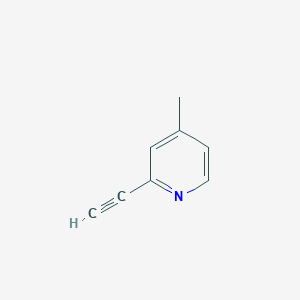![molecular formula C10H22N2O2Si B1600926 (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine CAS No. 37843-26-8](/img/structure/B1600926.png)
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is a useful research compound. Its molecular formula is C10H22N2O2Si and its molecular weight is 230.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Imines, in general, have been widely employed as a lewis base to activate electrophilic allene, olefin, and carbonyl compounds .
Mode of Action
The compound likely interacts with its targets through a mechanism involving Lewis base amine/imine-catalyzed reactions . This mode of action involves the activation of electrophilic compounds, leading to various chemical reactions. The detailed mechanisms and the origin of chemo- and stereo-selectivities for these types of reactions are complex and still under investigation .
Biochemical Pathways
Imines are known to play a significant role in various chemical reactions, including imine formation, transimination, and imine metathesis in organic media . Additionally, secondary brown carbon formation via the imine pathway has been highlighted as an important pathway for atmospheric BrC formation .
Result of Action
Imines are known to be involved in a variety of chemical reactions, leading to the formation of various compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine. For instance, a study reported a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives at room temperature with a high efficiency and a broad reaction scope .
Propiedades
Número CAS |
37843-26-8 |
|---|---|
Fórmula molecular |
C10H22N2O2Si |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
(E)-N-[[(E)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9+,12-10+ |
Clave InChI |
PDSZTERQBYHTDH-WGDLNXRISA-N |
SMILES isomérico |
CC/C(=N/O[Si](O/N=C(/CC)\C)(C)C)/C |
SMILES |
CCC(=NO[Si](C)(C)ON=C(C)CC)C |
SMILES canónico |
CCC(=NO[Si](C)(C)ON=C(C)CC)C |
| 37843-26-8 | |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



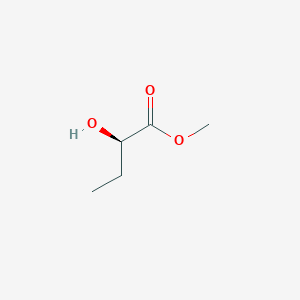

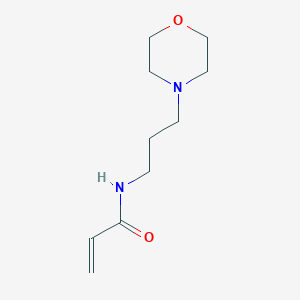

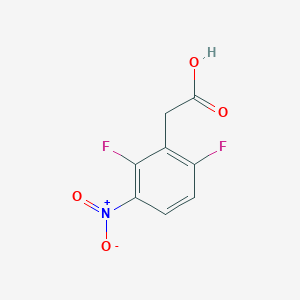

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)


